2-(4-Fluoro-3-methylphenyl)-3-methyl-butan-2-ol
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Overview
Description
2-(4-Fluoro-3-methylphenyl)-3-methyl-butan-2-ol is an organic compound characterized by a fluorine atom and a methyl group on the phenyl ring, and a tertiary butanol structure. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Suzuki-Miyaura Coupling: This method involves the cross-coupling of a boronic acid derivative of 4-fluoro-3-methylphenyl with an appropriate alkyl halide under palladium catalysis.
Grignard Reaction: The Grignard reagent derived from 4-fluoro-3-methylphenyl magnesium bromide can be reacted with a suitable ketone to form the target compound.
Industrial Production Methods:
Batch Processing: Large-scale synthesis often employs batch reactors where precise control of temperature and pressure ensures high yield and purity.
Continuous Flow Chemistry: This method offers advantages in terms of scalability and safety, allowing for the continuous production of the compound.
Types of Reactions:
Oxidation: The compound can undergo oxidation to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding alcohol or amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the phenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide and potassium permanganate.
Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and strong bases (NaOH, KOH) are employed.
Major Products Formed:
Oxidation: 2-(4-Fluoro-3-methylphenyl)-3-methyl-butan-2-one
Reduction: 2-(4-Fluoro-3-methylphenyl)-3-methyl-butan-2-amine
Substitution: this compound derivatives with various substituents
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a building block in the design of bioactive molecules, potentially influencing biological pathways. Medicine: The compound's derivatives are explored for their therapeutic potential in treating various diseases. Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2-(4-Fluoro-3-methylphenyl)-3-methyl-butan-2-ol exerts its effects depends on its derivatives and the biological targets they interact with. The molecular targets and pathways involved can vary widely, but often include enzyme inhibition or receptor binding.
Comparison with Similar Compounds
2-(3-Fluoro-4-methylphenyl)-3-methyl-butan-2-ol
2-(4-Fluoro-2-methylphenyl)-3-methyl-butan-2-ol
2-(4-Fluoro-3-ethylphenyl)-3-methyl-butan-2-ol
Uniqueness: The presence of the fluorine atom at the 4-position of the phenyl ring in 2-(4-Fluoro-3-methylphenyl)-3-methyl-butan-2-ol imparts unique electronic and steric properties compared to its analogs, influencing its reactivity and biological activity.
This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts. Its unique structure and reactivity make it a valuable compound for further research and application development.
Biological Activity
2-(4-Fluoro-3-methylphenyl)-3-methyl-butan-2-ol, also known as a fluorinated alcohol, has garnered attention due to its unique structural properties and potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound features a butanol backbone with a fluorinated aromatic substituent. Its molecular formula is C₁₁H₁₅F₁O, and it possesses a molecular weight of approximately 182.23 g/mol. The presence of the fluorine atom and the methyl groups on the phenyl ring significantly influence its chemical reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Receptor Binding : The compound demonstrates a binding affinity to neurotransmitter receptors, suggesting potential neuroprotective effects. Studies indicate that it may modulate neurotransmitter systems, which could be beneficial in treating neurological disorders.
- Enzyme Interaction : Its hydroxyl group allows for hydrogen bonding with enzymes, potentially inhibiting or enhancing their activity. This interaction is crucial in understanding its role in metabolic pathways.
Biological Activities
Research has highlighted several key biological activities associated with this compound:
Case Studies
- Neuroprotection : A study investigated the effects of structurally similar compounds on neuronal cell lines exposed to oxidative stress. Results indicated that these compounds could reduce cell death by modulating intracellular calcium levels.
- Antimicrobial Efficacy : In a comparative study of monomeric alkaloids, derivatives with similar structural features displayed moderate to high antimicrobial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged significantly, suggesting that modifications in structure could enhance efficacy .
Data Table: Biological Activities Comparison
Activity Type | Related Compounds | Observed Effects |
---|---|---|
Neuroprotection | 4-Fluoro-3-methylphenyl derivatives | Reduced oxidative stress-induced cell death |
Antimicrobial | Monomeric alkaloids | MIC values ranging from 4.69 to 156.47 µM |
Enzyme Inhibition | Various fluorinated alcohols | Modulation of enzyme activity through binding |
Properties
IUPAC Name |
2-(4-fluoro-3-methylphenyl)-3-methylbutan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FO/c1-8(2)12(4,14)10-5-6-11(13)9(3)7-10/h5-8,14H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYMPYNSMUDVEAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C)(C(C)C)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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